1-(Difluoromethyl)-5-phenyl-1H-indole

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

This N-difluoromethylated 5-phenylindole scaffold delivers sub-nanomolar cellular IDO1 potency (IC50 0.5 nM), outperforming clinical candidate linrodostat by 3.4-fold. The unique -CF2H group acts as a lipophilic hydrogen bond donor, while the 5-phenyl substituent enables critical π-π stacking interactions—properties absent in generic indoles. Procure now for medicinal chemistry optimization, biophysical assay validation, or antiparasitic screening. Guaranteed ≥95% purity.

Molecular Formula C15H11F2N
Molecular Weight 243.257
CAS No. 1909336-57-7
Cat. No. B2498955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-5-phenyl-1H-indole
CAS1909336-57-7
Molecular FormulaC15H11F2N
Molecular Weight243.257
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)N(C=C3)C(F)F
InChIInChI=1S/C15H11F2N/c16-15(17)18-9-8-13-10-12(6-7-14(13)18)11-4-2-1-3-5-11/h1-10,15H
InChIKeySBACRFDHZOCCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-5-phenyl-1H-indole (CAS 1909336-57-7): A Fluorinated Indole Scaffold for IDO1-Targeted Drug Discovery


1-(Difluoromethyl)-5-phenyl-1H-indole (CAS 1909336-57-7) is an N-difluoromethylated 5-phenylindole derivative with molecular formula C15H11F2N and molecular weight 243.26 g/mol [1]. This compound serves as a versatile small molecule scaffold for medicinal chemistry applications , featuring a difluoromethyl (-CF2H) group attached to the indole nitrogen and a phenyl substituent at the 5-position of the indole ring [1]. The compound is commercially available from multiple vendors at research-grade purity (≥95%) for laboratory research and development purposes .

Why 1-(Difluoromethyl)-5-phenyl-1H-indole Cannot Be Replaced by Non-Fluorinated or Differently Substituted Indole Analogs


Indole-based scaffolds are widely employed in medicinal chemistry, but substitution patterns critically determine target engagement, potency, and selectivity [1]. The N-difluoromethyl (-CF2H) group in this compound functions as a lipophilic hydrogen bond donor [2] and introduces distinct electronic effects that alter the indole core's reactivity and binding properties compared to non-fluorinated or alternatively fluorinated (e.g., -CF3, -CH2F) analogs [3]. Furthermore, the 5-phenyl substituent contributes to molecular recognition through π-π stacking and hydrophobic interactions that differ fundamentally from 5-halo, 5-alkyl, or unsubstituted indole derivatives [4]. Generic substitution with a simpler indole or a regioisomeric difluoromethylindole would therefore result in markedly different target binding profiles and biological outcomes, as documented in the quantitative evidence below.

Quantitative Differentiation of 1-(Difluoromethyl)-5-phenyl-1H-indole: Potency, Selectivity, and Pharmacophore Contributions


Sub-Nanomolar IDO1 Inhibitory Potency in Human HeLa Cell Assay Versus Clinical-Stage IDO1 Inhibitor BMS-986205

1-(Difluoromethyl)-5-phenyl-1H-indole (CHEMBL4161733) exhibits an IC50 value of 0.5 nM against indoleamine 2,3-dioxygenase 1 (IDO1) in human HeLa cells preincubated for 1 hour followed by IFN-γ stimulation and measured after 20 hours via Ehrlich colorimetric reagent [1]. In head-to-head comparison, the clinical-stage irreversible IDO1 inhibitor linrodostat (BMS-986205/ONO-7701) demonstrates an IC50 of 1.7 nM against IDO1 in the same HeLa cell-based kynurenine production assay . This represents a 3.4-fold greater potency (lower IC50) for 1-(difluoromethyl)-5-phenyl-1H-indole relative to the clinical candidate under comparable assay conditions.

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism Enzyme inhibition

Binding Affinity (Kd) Confirms Direct Target Engagement with IDO1 Enzyme

Bio-layer interferometry (BLI) analysis of 1-(difluoromethyl)-5-phenyl-1H-indole binding to IDO1 protein yields a dissociation constant (Kd) of 470 nM, confirming direct physical interaction between the compound and the IDO1 enzyme target [1]. While comparator Kd data for linrodostat under identical BLI conditions is not publicly available, the observation that cellular IC50 (0.5 nM) is approximately 940-fold lower than the biochemical Kd suggests substantial cellular accumulation or a binding mechanism that is enhanced in the intracellular environment [1]. The correlation of three-dimensional structural data with this binding measurement is supported by available PDB co-crystal structures (PDB IDs: 6DPQ, 6DPR, 6MQ6) that include this compound bound to IDO1 [1].

IDO1 Binding affinity Biophysical characterization Dissociation constant

Structural Determinants of IDO1 Binding: 5-Phenyl Substituent Contributes to Molecular Recognition and Anthelmintic Potential

A systematic SAR study of twenty-seven 5-phenyl-1H-indole derivatives evaluated for anthelmintic activity demonstrated that specific substituents on the 5-phenyl ring critically modulate biological activity [1]. Compounds featuring 4-chloro, 4-fluoro, and 4-trifluoromethoxy groups on the phenyl ring inhibited motility of exsheathed L3 larvae of Haemonchus contortus (barber's pole worm) while exhibiting limited cytotoxicity in mammalian cell cultures [1]. These same 5-phenylindole derivatives also showed efficacy against plant-parasitic nematodes Heterodera schachtii and Ditylenchus destructor, though with reduced potency [1]. Mechanistic studies combining molecular modeling, mitochondrial membrane potential measurements, and C. elegans complex II mutant analysis suggest that 5-phenylindole derivatives act as inhibitors of mitochondrial complex II (succinate dehydrogenase) [1]. While 1-(difluoromethyl)-5-phenyl-1H-indole was not explicitly tested in this nematode panel, the SAR framework establishes the 5-phenylindole core as a validated pharmacophore for targeting mitochondrial complex II, and the N-difluoromethyl group offers additional potential for modulating metabolic stability and target binding [2].

5-Phenylindole scaffold Anthelmintic activity Mitochondrial complex II inhibition Structure-activity relationship

Recommended Research and Procurement Applications for 1-(Difluoromethyl)-5-phenyl-1H-indole Based on Quantitative Evidence


IDO1 Inhibitor Screening and Hit-to-Lead Optimization in Cancer Immunotherapy Programs

Given its sub-nanomolar cellular IC50 (0.5 nM) against IDO1 [1] and 3.4-fold greater potency than the clinical candidate linrodostat (BMS-986205) , this compound serves as a high-potency starting point for medicinal chemistry optimization. Researchers pursuing IDO1-targeted cancer immunotherapy can utilize this scaffold for SAR expansion, focusing on modifications to the 5-phenyl ring and difluoromethyl group to further improve selectivity, pharmacokinetic properties, and in vivo efficacy. The availability of co-crystal structures (PDB: 6DPQ, 6DPR, 6MQ6) facilitates structure-based drug design [1].

Biophysical Assay Development and Target Engagement Validation for IDO1

The compound's well-characterized binding affinity (Kd = 470 nM by BLI) [1] makes it suitable as a reference tool compound for developing and validating biophysical assays targeting IDO1. Its strong cellular-to-biochemical potency differential (IC50:Kd ratio ~1:940) provides an interesting case study for investigating cellular uptake mechanisms, intracellular protein binding, or assay condition-dependent potency shifts in IDO1 inhibitor programs.

Mitochondrial Complex II Inhibitor Research for Anthelmintic and Agricultural Chemistry

Based on class-level evidence demonstrating that 5-phenyl-1H-indole derivatives inhibit mitochondrial complex II (succinate dehydrogenase) and exhibit anthelmintic activity against H. contortus, H. schachtii, and D. destructor [1], this compound represents a candidate for expansion into agricultural and veterinary antiparasitic research. The established SAR framework for 5-phenylindole derivatives [1] provides a rational basis for evaluating 1-(difluoromethyl)-5-phenyl-1H-indole and its analogs in nematode motility assays and mitochondrial functional studies.

Reference Standard for Analytical Method Development and Quality Control

With commercially available reference material at ≥95% purity from multiple reputable vendors [1], 1-(difluoromethyl)-5-phenyl-1H-indole is suitable for use as an analytical reference standard in HPLC method development, LC-MS quantification, and purity verification workflows for IDO1 inhibitor research programs. Its well-defined spectroscopic characteristics (InChI Key: SBACRFDHZOCCMR-UHFFFAOYSA-N) [2] enable unambiguous compound identification.

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